

SR144528: A Technical Guide to Binding Affinity and Ki Value Determination

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR144528

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This in-depth technical guide provides a comprehensive overview of **SR144528**, a potent and selective antagonist of the Cannabinoid Receptor 2 (CB2). The document details its binding affinity, Ki value determination, and the experimental protocols utilized for its characterization. Furthermore, it elucidates the key signaling pathways modulated by **SR144528**.

Quantitative Data Summary

The binding affinity and functional potency of **SR144528** have been determined through various in vitro assays. The data presented below is a summary of values obtained from studies utilizing cell lines expressing human or rat CB2 receptors, as well as native tissues.

Parameter	Receptor	Cell Line/Tissue	Value	Assay Type	Radioligand
Ki	Human CB2	CHO Cells	0.6 nM[1][2][3]	Radioligand Binding	[³ H]CP 55,940
Ki	Rat CB2	Rat Spleen	0.6 nM[2][3]	Radioligand Binding	[³ H]CP 55,940
Ki	Human CB1	CHO Cells	400 nM[2][3]	Radioligand Binding	[³ H]CP 55,940
Ki	Rat CB1	Rat Brain	400 nM[2][3]	Radioligand Binding	[³ H]CP 55,940
IC50	Human CB2	CHO-hCB2 Cells	10 nM[2][3]	Adenylyl Cyclase Assay	-
IC50	Human CB2	hCB2-expressing cells	39 nM[2][3]	MAPK Assay	-
EC50	Human CB2	CHO-CB2 Cells	26 ± 6 nM[1]	Adenylyl Cyclase Assay	-

Experimental Protocols

The determination of **SR144528**'s binding affinity and functional activity relies on a suite of well-established in vitro assays. Below are detailed methodologies for the key experiments.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of **SR144528** for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.

a. Cell Culture and Membrane Preparation:

- Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor (CHO-hCB2) are cultured in appropriate media until they reach confluency.
- Cells are harvested and washed with phosphate-buffered saline (PBS).
- The cell pellet is resuspended in an ice-cold hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
- The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
- The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.

b. Binding Assay Protocol:

- The assay is performed in a 96-well plate format.
- To each well, add:
 - A fixed concentration of the radioligand [³H]CP 55,940 (typically around 0.2 nM).
 - Increasing concentrations of the competitor ligand, **SR144528**.
 - Cell membranes (typically 20-50 µg of protein).
- For determining non-specific binding, a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2) is added to a set of wells.
- The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
- The filters are washed with ice-cold wash buffer to remove unbound radioligand.

- The radioactivity retained on the filters is quantified using a scintillation counter.
- The K_i value is calculated from the IC_{50} value (the concentration of **SR144528** that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Forskolin-Stimulated Adenylyl Cyclase Assay

This functional assay assesses the ability of **SR144528** to antagonize the inhibition of adenylyl cyclase by a CB2 receptor agonist.

a. Cell Culture:

- CHO-hCB2 cells are seeded in 24-well plates and grown to near confluency.

b. Assay Protocol:

- The cell culture medium is removed, and the cells are washed with PBS.
- Cells are pre-incubated with various concentrations of **SR144528** for 15-20 minutes at 37°C.
- A CB2 receptor agonist (e.g., CP 55,940) is added to the wells, followed by the adenylyl cyclase activator, forskolin (typically at a final concentration of 1-10 μ M).
- The incubation continues for another 15-20 minutes at 37°C.
- The reaction is stopped by the addition of a lysis buffer.
- The amount of cyclic AMP (cAMP) produced in the cell lysate is measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
- The IC_{50} value is determined by plotting the percentage of inhibition of the agonist-induced effect against the concentration of **SR144528**.

Mitogen-Activated Protein Kinase (MAPK) Activation Assay

This assay measures the effect of **SR144528** on the phosphorylation of MAP kinases (like ERK1/2), a downstream signaling event of CB2 receptor activation.

a. Cell Culture and Treatment:

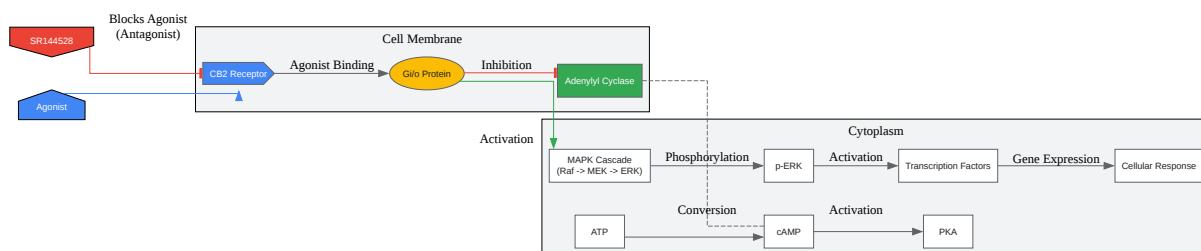
- CHO-hCB2 cells are grown in culture dishes and serum-starved for several hours before the experiment to reduce basal MAPK activity.
- Cells are pre-treated with different concentrations of **SR144528** before being stimulated with a CB2 agonist.

b. Western Blotting Protocol:

- After treatment, the cells are lysed, and the protein concentration of the lysates is determined.
- Equal amounts of protein from each sample are separated by SDS-PAGE.
- The separated proteins are transferred to a nitrocellulose or PVDF membrane.
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).
- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- The signal is detected using a chemiluminescent substrate, and the band intensity is quantified.
- The membrane is often stripped and re-probed with an antibody for total ERK to normalize the data.

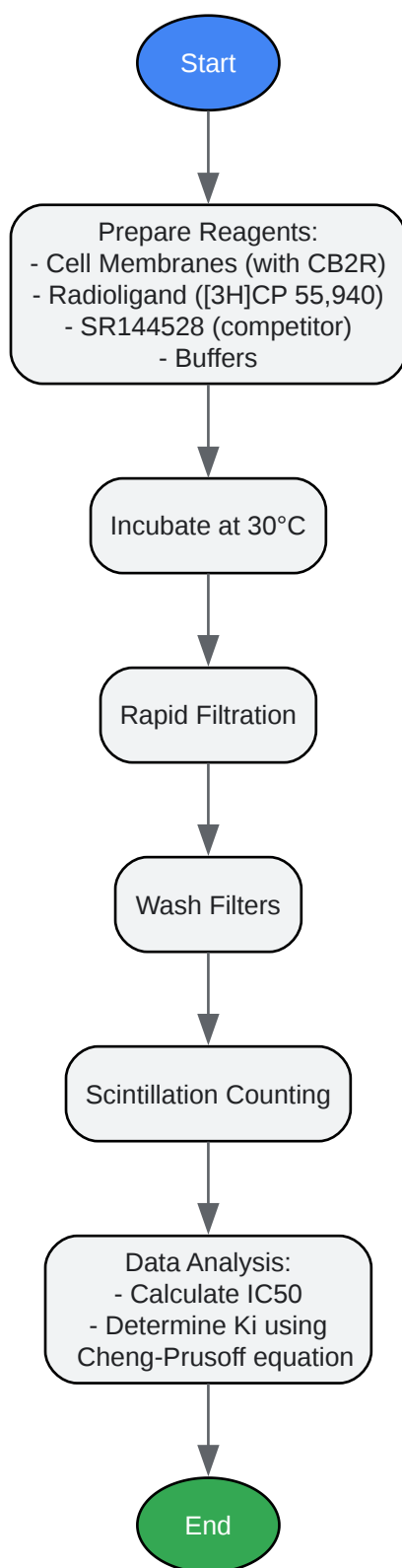
Signaling Pathways and Mechanisms

SR144528 acts as a selective antagonist or inverse agonist at the CB2 receptor. Its binding prevents the receptor from being activated by agonists and can also reduce the basal, constitutive activity of the receptor.



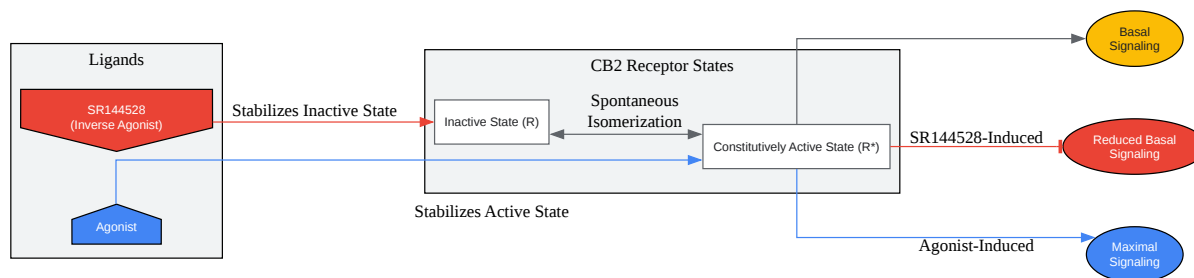
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Caption: CB2 Receptor Signaling Pathways modulated by **SR144528**.



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Caption: Workflow for a competitive radioligand binding assay.



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Caption: Mechanism of **SR144528** as a CB2 inverse agonist.

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- To cite this document: BenchChem. [SR144528: A Technical Guide to Binding Affinity and Ki Value Determination]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682612#sr144528-binding-affinity-and-ki-value-determination]

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